Cas no 179617-08-4 (5-Bromo-1,3-difluoro-2-methylbenzene)

5-Bromo-1,3-difluoro-2-methylbenzene is a halogenated aromatic compound featuring bromine and fluorine substituents on a methyl-substituted benzene ring. Its molecular structure (C7H5BrF2) offers versatility in synthetic applications, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The presence of bromine enhances reactivity for cross-coupling reactions, while the difluoro and methyl groups contribute to steric and electronic modulation, enabling precise functionalization. This compound is valued for its stability and compatibility with organometallic transformations, making it useful in constructing complex molecular architectures. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to potential hazards associated with halogenated aromatics.
5-Bromo-1,3-difluoro-2-methylbenzene structure
179617-08-4 structure
Product name:5-Bromo-1,3-difluoro-2-methylbenzene
CAS No:179617-08-4
MF:C7H5F2Br
Molecular Weight:207.0154
MDL:MFCD07368697
CID:1026971
PubChem ID:2783215

5-Bromo-1,3-difluoro-2-methylbenzene 化学的及び物理的性質

名前と識別子

    • 5-Bromo-1,3-difluoro-2-methylbenzene
    • 4-BroMo-2,6-difluorotoluene
    • 5-​Bromo-​1,​3-​difluoro-​2-​methylbenzene
    • AC1MD40T
    • ANW-44414
    • CTK4D7335
    • MolPort-001-772-592
    • PubChem21066
    • SureCN584556
    • MFCD07368697
    • Benzene, 5-bromo-1,3-difluoro-2-methyl-
    • SY101484
    • DTXSID40382514
    • AM62226
    • GS-3686
    • 5-bromo-1,3-difluoro-2-methyl-benzene
    • SCHEMBL584556
    • CL8836
    • CS-0153540
    • 5-Bromo-1 pound not3-difluoro-2-methylbenzene
    • A881241
    • 179617-08-4
    • NGINOAWMGMGBPJ-UHFFFAOYSA-N
    • AKOS015999620
    • 2,6-Difluoro-4-bromotoluene
    • MDL: MFCD07368697
    • インチ: InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
    • InChIKey: NGINOAWMGMGBPJ-UHFFFAOYSA-N
    • SMILES: CC1=C(C=C(C=C1F)Br)F

計算された属性

  • 精确分子量: 205.95425
  • 同位素质量: 205.954
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 106
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0A^2
  • XLogP3: 3.2

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.588
  • ゆうかいてん: No data available
  • Boiling Point: 176°C at 760 mmHg
  • フラッシュポイント: 60.3°C
  • Refractive Index: 1.506
  • PSA: 0
  • じょうきあつ: No data available

5-Bromo-1,3-difluoro-2-methylbenzene Security Information

5-Bromo-1,3-difluoro-2-methylbenzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTN170042-5G
5-bromo-1,3-difluoro-2-methylbenzene
179617-08-4 95%
5g
¥ 488.00 2023-04-14
Ambeed
A1477106-5g
5-Bromo-1,3-difluoro-2-methylbenzene
179617-08-4 98%
5g
$67.00 2022-03-01
Ambeed
A1477106-100g
5-Bromo-1,3-difluoro-2-methylbenzene
179617-08-4 98%
100g
$757.00 2022-03-01
Fluorochem
043179-5g
4-Bromo-2,6-difluorotoluene
179617-08-4 98%
5g
£77.00 2022-02-28
Ambeed
A1477106-10g
5-Bromo-1,3-difluoro-2-methylbenzene
179617-08-4 98%
10g
$99.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UD791-200mg
5-Bromo-1,3-difluoro-2-methylbenzene
179617-08-4 98+%
200mg
55.0CNY 2021-07-14
Alichem
A010008588-500mg
4-Bromo-2,6-difluorotoluene
179617-08-4 97%
500mg
863.90 USD 2021-07-06
Apollo Scientific
PC10434-25g
4-Bromo-2,6-difluorotoluene
179617-08-4 95+%
25g
£94.00 2025-02-19
eNovation Chemicals LLC
D952866-100g
Benzene, 5-bromo-1,3-difluoro-2-methyl-
179617-08-4 98%
100g
$440 2024-06-07
eNovation Chemicals LLC
D952866-25g
Benzene, 5-bromo-1,3-difluoro-2-methyl-
179617-08-4 98%
25g
$160 2024-06-07

5-Bromo-1,3-difluoro-2-methylbenzene 関連文献

5-Bromo-1,3-difluoro-2-methylbenzeneに関する追加情報

Introduction to 5-Bromo-1,3-difluoro-2-methylbenzene (CAS No. 179617-08-4)

5-Bromo-1,3-difluoro-2-methylbenzene, identified by the Chemical Abstracts Service Number (CAS No.) 179617-08-4, is a fluorinated aromatic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of halogenated benzenes, which are widely utilized as intermediates in the development of various chemical entities, including agrochemicals and medicinal agents. The presence of both bromine and fluorine substituents in its molecular structure imparts unique electronic and steric properties, making it a versatile building block for further functionalization. The 1,3-difluoro and 2-methyl groups contribute to its reactivity and potential applications in synthetic chemistry.

The synthesis of 5-Bromo-1,3-difluoro-2-methylbenzene typically involves fluorination and bromination reactions on a suitable precursor, such as toluene derivatives. The introduction of fluorine atoms at the 1 and 3 positions enhances the compound's stability towards certain metabolic pathways, a property that is highly desirable in pharmaceutical applications where bioavailability and metabolic resistance are critical factors. Additionally, the methyl group at the 2-position provides a handle for further chemical modifications, enabling the construction of more complex molecular architectures.

In recent years, there has been a surge in research focused on halogenated aromatic compounds due to their broad spectrum of biological activities. 5-Bromo-1,3-difluoro-2-methylbenzene has been explored as a key intermediate in the synthesis of novel therapeutic agents. For instance, its structural motif has been incorporated into small-molecule inhibitors targeting various enzymatic pathways implicated in diseases such as cancer and inflammation. The bromine atom serves as a versatile site for cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks found in many active pharmaceutical ingredients (APIs).

One notable application of 5-Bromo-1,3-difluoro-2-methylbenzene is in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with aberrant cell growth and proliferation. By leveraging the compound's reactivity, researchers have designed derivatives that selectively inhibit specific kinases, thereby offering potential therapeutic benefits. The difluoro substitution pattern has been shown to modulate the binding affinity and selectivity of these inhibitors, improving their pharmacological profile.

The influence of fluorine atoms on drug design is well-documented, with their ability to enhance metabolic stability and binding interactions at biological targets. In the context of 5-Bromo-1,3-difluoro-2-methylbenzene, the electron-withdrawing nature of fluorine atoms can influence the electronic distribution across the aromatic ring, affecting its reactivity in subsequent synthetic steps. This feature makes it an invaluable scaffold for medicinal chemists seeking to optimize lead compounds.

Furthermore, the compound's utility extends beyond pharmaceuticals into materials science. Fluorinated aromatic compounds are known for their thermal stability and resistance to chemical degradation, making them suitable for applications in advanced polymers and liquid crystals. The incorporation of 5-Bromo-1,3-difluoro-2-methylbenzene into these materials can impart unique properties that are beneficial for electronic devices and optoelectronic applications.

The latest research trends indicate that 5-Bromo-1,3-difluoro-2-methylbenzene is being increasingly utilized in flow chemistry approaches to achieve scalable and efficient syntheses. Flow chemistry enables precise control over reaction conditions, reducing side products and improving yields. This methodology aligns with the growing emphasis on green chemistry principles, where sustainability and efficiency are paramount.

In conclusion,5-Bromo-1,3-difluoro-2-methylbenzene (CAS No. 179617-08-4) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it an excellent candidate for further exploration in drug discovery, materials science, and synthetic chemistry. As research continues to uncover new methodologies and applications,5-Bromo-1,3-difluoro-2-methylbenzene is poised to remain a cornerstone in the development of innovative chemical solutions.

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